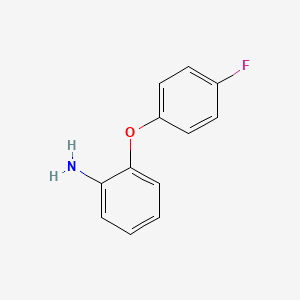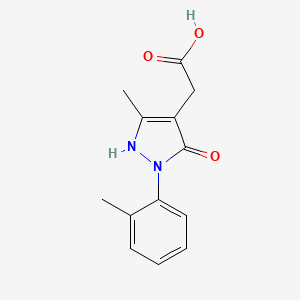
(5-Hydroxy-3-methyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (5-Hydroxy-3-methyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been the subject of various synthetic strategies for the development of new therapeutic agents.
Synthesis Analysis
The synthesis of pyrazole derivatives can be complex, involving multi-component reactions. An example of such a synthesis is the one-pot, four-component condensation described in the second paper, where 3-methyl-1H-pyrazol-5(4H)-one, ammonium acetate, aromatic aldehydes, and Meldrum’s acid are reacted in an ionic liquid solvent to yield 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acid derivatives . This method is notable for its excellent yields, short reaction times, and environmentally friendly profile due to the simple work-up procedure.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using various spectroscopic techniques. For instance, the first paper reports the use of 1H and 13C (DEPTQ) NMR, as well as 2D NMR (NOESY, 1H–13C HSQC, HMBC) to confirm the structure of hexahydropyrazolo[1,5-a]quinazolines, which are related to the compound of interest . These techniques are crucial for determining the precise arrangement of atoms within the molecule.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to their reactive sites. The first paper discusses the reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with beta-cycloketols, leading to the formation of new hexahydropyrazolo[1,5-a]quinazolines . The reaction mechanism is explored, providing insights into the reactivity of such compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The third paper describes the electrochemically induced multicomponent transformation involving 3-methylbenzaldehyde and other components, resulting in the synthesis of a compound with a pyran moiety . The structure was established using elemental analysis, mass spectrometry, NMR, and infrared spectroscopy, and confirmed by X-ray analysis. The synthesized compound showed potential for biomedical applications, particularly in regulating inflammatory diseases, as evidenced by docking studies .
Aplicaciones Científicas De Investigación
Pyrazoline Derivatives Synthesis
One review focused on the synthesis and chemistry of hexasubstituted pyrazolines, presenting a comprehensive overview of contributions to the synthesis and chemical reactions involving pyrazoline derivatives. This work highlights the development of synthetic routes to pentasubstituted 2H-pyrazoles, which are key starting materials in the synthesis of highly substituted pyrazolines. These compounds have shown potential for applications in various fields, including medicinal chemistry, due to their unique structural features and reactivity patterns (Baumstark, Vásquez, & Mctush-Camp, 2013).
Biotechnological Routes from Biomass
Another study reviewed the production of potentially valuable chemicals from lactic acid via biotechnological routes. While this does not directly address the specific compound you're interested in, it underscores the importance of exploring biotechnological methods for synthesizing and modifying organic compounds, which could be relevant for developing applications of (5-Hydroxy-3-methyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid (Gao, Ma, & Xu, 2011).
Analytical Methods in Antioxidant Activity
An extensive review on analytical methods used in determining antioxidant activity discussed the significance of evaluating the antioxidant potential of chemical compounds. This research could provide a framework for assessing the antioxidant properties of the compound , considering the interest in antioxidants for their health benefits and role in preventing oxidative stress-related diseases (Munteanu & Apetrei, 2021).
Regulation of Cell Death in Yeasts by Acetic Acid
Research on the regulation of cell death induced by acetic acid in yeasts offers insights into the cellular and molecular mechanisms underlying acetic acid's effects on cells. Understanding these mechanisms may inform potential therapeutic or biotechnological applications of acetic acid derivatives, including the compound of interest (Chaves, Rego, Martins, Santos-Pereira, Sousa, & Côrte-Real, 2021).
Propiedades
IUPAC Name |
2-[5-methyl-2-(2-methylphenyl)-3-oxo-1H-pyrazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8-5-3-4-6-11(8)15-13(18)10(7-12(16)17)9(2)14-15/h3-6,14H,7H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEDWJWYBQFEKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=C(N2)C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Hydroxy-3-methyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid](/img/structure/B1309625.png)

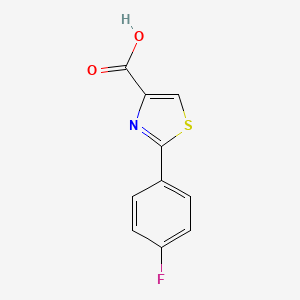
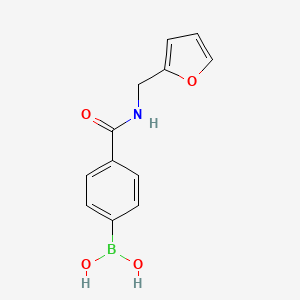
![5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1309638.png)
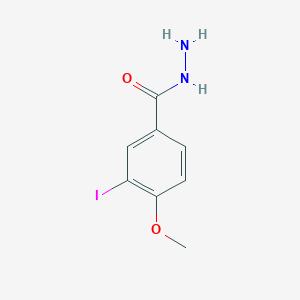
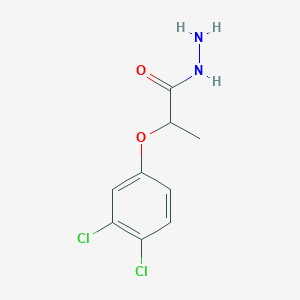
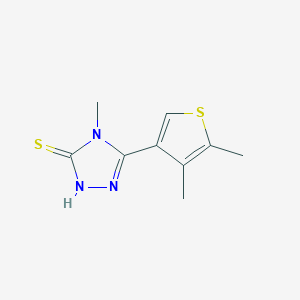
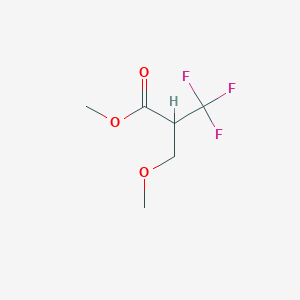
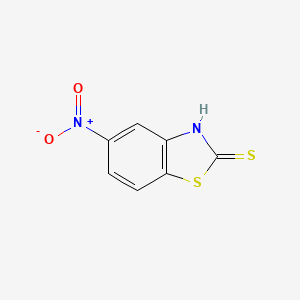
![(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid](/img/structure/B1309652.png)
![1-nitro-4-[(1E)-2-nitroprop-1-en-1-yl]benzene](/img/structure/B1309658.png)
![[4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-pyrimidin-2-ylsulfanyl]-acetic acid](/img/structure/B1309659.png)
